

(1R)-IDH889: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (1R)-IDH889

Cat. No.: B608057

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(1R)-IDH889, an isomer of the potent and selective mutant isocitrate dehydrogenase 1 (IDH1) inhibitor IDH889, serves as a crucial control compound in preclinical research. This technical guide provides an in-depth overview of **(1R)-IDH889**, including its physicochemical properties, and details the experimental context of its active isomer, IDH889, in targeting cancers with IDH1 mutations. The information presented is intended for researchers, scientists, and professionals in the field of drug development.

Core Compound Data

The fundamental physicochemical properties of **(1R)-IDH889** are identical to its active (S)-enantiomer, IDH889, due to their isomeric relationship.

Property	Value
CAS Number	1429179-08-7
Molecular Weight	436.49 g/mol
Chemical Formula	C ₂₃ H ₂₅ FN ₆ O ₂

Mechanism of Action and Signaling Pathway

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme, particularly at the R132 residue, are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma.^{[1][2]} These mutations confer a neomorphic enzymatic activity, leading to the

conversion of α -ketoglutarate (α -KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).^{[2][3]} The accumulation of 2-HG competitively inhibits α -KG-dependent dioxygenases, such as TET DNA hydroxylases and histone demethylases, resulting in widespread epigenetic alterations and a block in cellular differentiation, thereby promoting tumorigenesis.^{[2][3][4]}

IDH889, the active isomer of **(1R)-IDH889**, is an allosteric and mutant-specific inhibitor of IDH1. ^[1] It binds to an allosteric pocket of the mutant IDH1 enzyme, effectively blocking the production of 2-HG.^[1] The reduction in 2-HG levels is hypothesized to reverse the epigenetic blockade, allowing for normal cellular differentiation. Furthermore, the inhibition of mutant IDH1 can impact other signaling pathways, such as the hypoxia-inducible factor 1-alpha (HIF-1 α) pathway, which is often dysregulated in cancer.^{[5][6]}

Mutant IDH1 signaling and the mechanism of IDH889 inhibition.

Experimental Protocols

(1R)-IDH889 is typically used as a negative control in experiments where IDH889 is the active compound. Below are detailed methodologies for key experiments to assess the efficacy of mutant IDH1 inhibitors.

In Vitro Cell Viability Assay

This protocol is designed to determine the effect of a mutant IDH1 inhibitor on the proliferation of cancer cells harboring the IDH1 mutation.

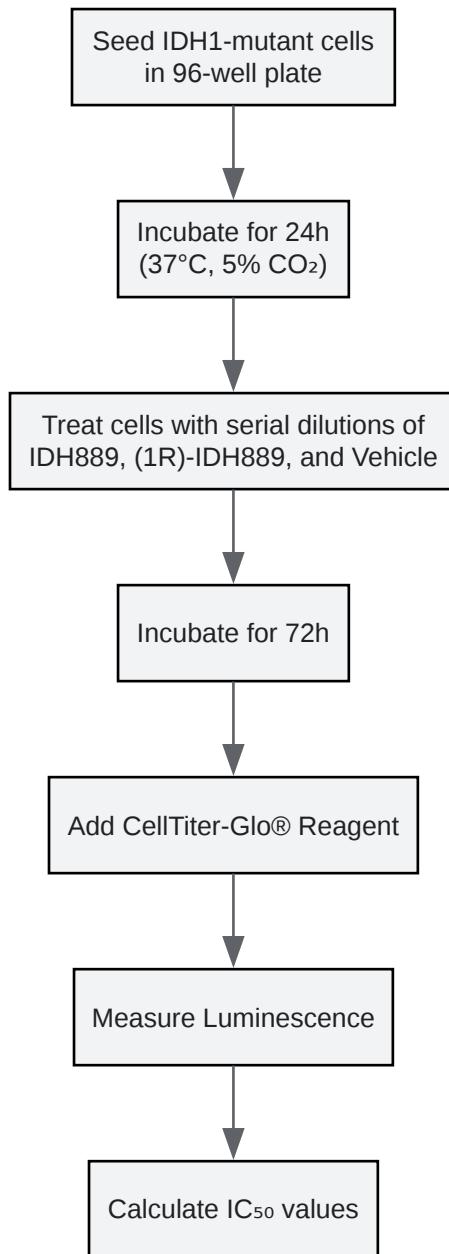
Materials:

- IDH1-mutant cancer cell line (e.g., U-87 MG engineered with IDH1-R132H)
- Complete cell culture medium
- 96-well opaque-walled plates
- IDH889 and **(1R)-IDH889** stock solutions (dissolved in DMSO)
- CellTiter-Glo® 2.0 Assay Reagent
- Plate reader with luminescence detection

Procedure:

- Seed the IDH1-mutant cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 μ L of complete culture medium.
- Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 24 hours to allow for cell attachment.
- Prepare serial dilutions of IDH889 and **(1R)-IDH889** in cell culture medium. A typical dose-response curve may include concentrations ranging from 0.01 μ M to 100 μ M. Include a vehicle control (DMSO).
- Add the diluted compounds to the respective wells and incubate for 72 hours.
- Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
- Add a volume of CellTiter-Glo® reagent equal to the volume of the cell culture medium in each well.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure luminescence using a plate reader.
- Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC₅₀ value for each compound.

Cell Viability Assay Workflow

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Workflow for the in vitro cell viability assay.

In Vivo Tumor Xenograft Model

This protocol outlines the procedure for evaluating the in vivo efficacy of a mutant IDH1 inhibitor in a mouse model.

Materials:

- Athymic nude mice (6-8 weeks old)
- IDH1-mutant cancer cells
- Matrigel
- IDH889 and **(1R)-IDH889** formulated for oral administration
- Calipers for tumor measurement
- Anesthesia

Procedure:

- Subcutaneously implant IDH1-mutant cancer cells mixed with Matrigel into the flank of each mouse.
- Monitor tumor growth regularly using calipers.
- Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups: Vehicle, IDH889, and **(1R)-IDH889**.
- Administer the compounds orally at the predetermined dose and schedule (e.g., daily).
- Measure tumor volume and body weight 2-3 times per week.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., measurement of 2-HG levels, immunohistochemistry).

Measurement of 2-HG Levels by LC-MS/MS

This protocol describes the quantification of the oncometabolite 2-HG in cell culture media or tumor tissue.

Materials:

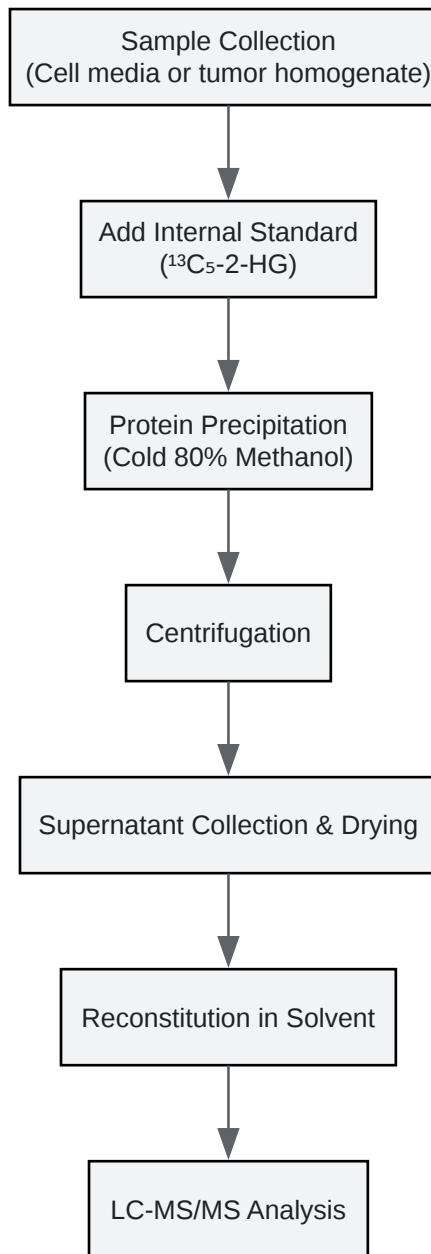
- Cell culture media or tumor tissue homogenates
- Internal standard (e.g., ¹³C₅-2-HG)

- Cold methanol (80%)
- LC-MS/MS system

Procedure:

- Collect cell culture medium or prepare tumor tissue homogenates.
- Add a known amount of the internal standard to each sample.
- Precipitate proteins by adding cold 80% methanol and incubating at -80°C for at least 20 minutes.
- Centrifuge at high speed to pellet the precipitated proteins.
- Transfer the supernatant to a new tube and dry it using a vacuum concentrator.
- Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.
- Analyze the samples using an LC-MS/MS system to quantify 2-HG levels relative to the internal standard.

2-HG Measurement Workflow

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Workflow for the quantification of 2-HG by LC-MS/MS.

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- To cite this document: BenchChem. [(1R)-IDH889: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b608057#1r-idh889-cas-number-and-molecular-weight>

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